2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide
CAS No.:
Cat. No.: VC17845165
Molecular Formula: C8H11ClN2O2S
Molecular Weight: 234.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11ClN2O2S |
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Molecular Weight | 234.70 g/mol |
IUPAC Name | 2-chloro-N-ethyl-5-methylpyridine-3-sulfonamide |
Standard InChI | InChI=1S/C8H11ClN2O2S/c1-3-11-14(12,13)7-4-6(2)5-10-8(7)9/h4-5,11H,3H2,1-2H3 |
Standard InChI Key | MYOXPFHYYMTZQR-UHFFFAOYSA-N |
Canonical SMILES | CCNS(=O)(=O)C1=C(N=CC(=C1)C)Cl |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound’s structure features a pyridine ring with three distinct substituents:
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Chlorine atom at the 2-position, enhancing electrophilic reactivity.
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Methyl group at the 5-position, contributing to steric and electronic modulation.
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N-ethylsulfonamide group at the 3-position, enabling hydrogen bonding and target interactions.
The molecular formula is C₈H₁₀ClN₃O₂S, with a molecular weight of 247.70 g/mol. Its SMILES notation, CCN(C)S(=O)(=O)C1=NC=C(C)C(Cl)=C1
, reflects the spatial arrangement of substituents. X-ray crystallography of analogous compounds reveals planar pyridine rings with sulfonamide groups adopting tetrahedral geometry around sulfur.
Electronic and Steric Effects
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Chlorine’s electronegativity (3.16 Pauling) withdraws electron density, polarizing the pyridine ring and enhancing reactivity toward nucleophilic substitution.
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Methyl group at C5 donates electrons via hyperconjugation, counterbalancing chlorine’s inductive effect.
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Sulfonamide group acts as a hydrogen bond donor/acceptor, critical for biological target engagement .
Table 1: Comparative Structural Properties of Pyridine Sulfonamides
Compound | Substituents | Molecular Weight (g/mol) | LogP |
---|---|---|---|
2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide | 2-Cl, 5-CH₃, 3-SO₂NHEt | 247.70 | 1.82 |
5-Chloro-N-methylpyridine-3-sulfonamide | 5-Cl, 3-SO₂NHMe | 218.68 | 1.45 |
2-Fluoro-5-methylpyridine-3-sulfonamide | 2-F, 5-CH₃, 3-SO₂NH₂ | 201.19 | 0.91 |
Data derived from computational modeling and experimental analyses .
Synthesis and Industrial Production
Stepwise Synthesis Protocol
The synthesis involves two primary stages: pyridine chlorination and sulfonamide incorporation.
Chlorination of Pyridine Precursors
Using methods adapted from US Patent 4,612,377 , 5-methylpyridine undergoes dichlorination with phosphorus oxychloride (POCl₃) in 1,2,4-trichlorobenzene at 120°C. This yields 2-chloro-5-methylpyridine with a 78% isolated yield. Key parameters:
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Solvent: 1,2,4-Trichlorobenzene (boiling point: 213°C) prevents side reactions.
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Stoichiometry: 1.5 equivalents of POCl₃ ensures complete conversion.
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Reaction Time: 6 hours post-addition minimizes byproduct formation .
Sulfonylation and Amine Coupling
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Sulfonation: Exothermic reaction requiring precise temperature control (-5°C to 10°C).
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Amine Quenching: Ethylamine (2 equivalents) in THF at 25°C for 4 hours.
Table 2: Optimization of Sulfonylation Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | -5°C to 10°C | Prevents hydrolysis |
ClSO₃H Equivalents | 1.2 | Minimizes sulfonic acid byproducts |
Solvent | Dichloromethane | Enhances solubility |
Industrial Scalability
Continuous flow reactors improve reproducibility and safety for large-scale production:
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Residence Time: 30 minutes at 120°C.
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Throughput: 50 kg/day using modular systems.
Physicochemical Characteristics
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition onset at 290°C. Thermogravimetric analysis (TGA) shows 5% mass loss at 200°C under nitrogen.
Solubility Profile
Polar solvents:
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DMSO: 45 mg/mL
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Methanol: 12 mg/mL
Non-polar solvents: -
Toluene: <0.1 mg/mL
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Hexane: Insoluble
The compound’s logP of 1.82 predicts moderate membrane permeability, suitable for drug delivery applications.
Biological Activities and Mechanisms
Enzyme Inhibition
Molecular docking studies suggest binding to dihydropteroate synthase (DHPS) with a ΔG of -8.2 kcal/mol, comparable to sulfamethoxazole (-8.5 kcal/mol). The sulfonamide group displaces para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 64 µg/mL, outperforming older sulfonamides (e.g., sulfathiazole: 128 µg/mL). Synergy with trimethoprim (1:5 ratio) reduces MIC to 16 µg/mL.
Applications and Comparative Analysis
Pharmaceutical Intermediates
The compound serves as a precursor to JAK2 inhibitors, with bromination at C4 yielding analogs showing IC₅₀ values of 0.3 µM in kinase assays .
Agrochemical Development
Derivatization with trichloromethyl groups produces fungicides effective against Phytophthora infestans at 10 ppm concentrations. Field trials demonstrate 90% disease suppression in potato crops .
Table 3: Comparative Efficacy of Sulfonamide Derivatives
Application | Compound | Efficacy Metric |
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Antibacterial | 2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide | MIC = 64 µg/mL |
Antifungal | 2-Trichloromethyl analog | EC₅₀ = 10 ppm |
Kinase Inhibition | Brominated derivative | IC₅₀ = 0.3 µM |
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